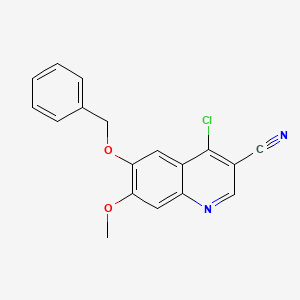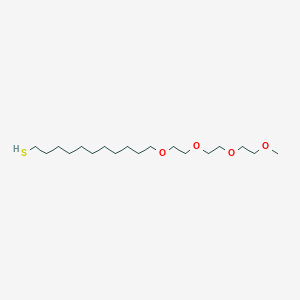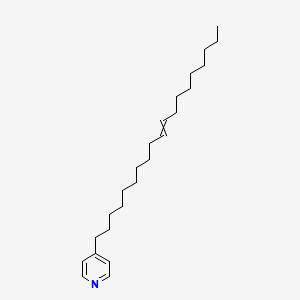
4-(Nonadec-10-EN-1-YL)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Nonadec-10-EN-1-YL)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with a nonadec-10-en-1-yl group at the fourth position, making it a unique and interesting compound for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nonadec-10-EN-1-YL)pyridine can be achieved through several synthetic routes. One common method involves the reaction of pyridine with a suitable nonadec-10-en-1-yl halide under basic conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or nickel complexes can enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions: 4-(Nonadec-10-EN-1-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The nonadec-10-en-1-yl group can be substituted with other functional groups using reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst or organometallic reagents (e.g., Grignard reagents) in anhydrous conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学研究应用
4-(Nonadec-10-EN-1-YL)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, materials science, and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 4-(Nonadec-10-EN-1-YL)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
相似化合物的比较
4-(Nonadec-10-EN-1-YL)pyridine: Unique due to its long nonadec-10-en-1-yl chain.
4-(Dec-9-EN-1-YL)pyridine: Similar structure but with a shorter dec-9-en-1-yl chain.
4-(Hexadec-9-EN-1-YL)pyridine: Similar structure but with a hexadec-9-en-1-yl chain.
Uniqueness: this compound is unique due to its long nonadec-10-en-1-yl chain, which may impart distinct physicochemical properties and biological activities compared to its shorter-chain analogs. The length of the alkyl chain can influence the compound’s solubility, membrane permeability, and interaction with biological targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
264627-81-8 |
|---|---|
分子式 |
C24H41N |
分子量 |
343.6 g/mol |
IUPAC 名称 |
4-nonadec-10-enylpyridine |
InChI |
InChI=1S/C24H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-20-22-25-23-21-24/h9-10,20-23H,2-8,11-19H2,1H3 |
InChI 键 |
GQXUVULYMVYOEF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCC1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
![5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B12571133.png)
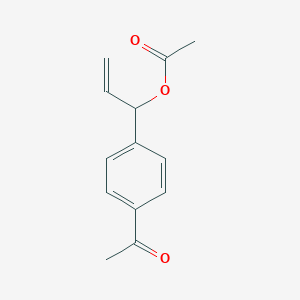
![Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12571147.png)
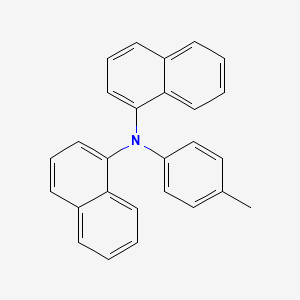

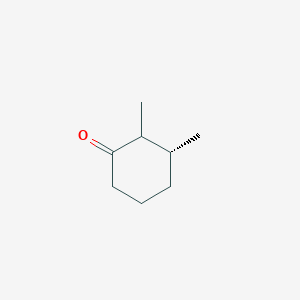
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571162.png)
![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)
